5-(2-Methylcyclopropyl)furan-2-carboxylic acid
Overview
Description
5-(2-Methylcyclopropyl)furan-2-carboxylic acid is a chemical compound that belongs to the furan class of organic compounds. It is characterized by a furan ring substituted with a 2-methylcyclopropyl group and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylcyclopropyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with cyclopropyl-containing reagents. One common method involves the copper-catalyzed reaction of furan with 2-methylcyclopropyl bromide under controlled conditions to yield the desired product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalytic systems and process intensification techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylcyclopropyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-2,5-dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acids, furan-2-carboxaldehydes, and various substituted furan derivatives .
Scientific Research Applications
5-(2-Methylcyclopropyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Methylcyclopropyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- Methyl furan-2-carboxylate
- Dimethyl furan-2,5-dicarboxylate
- 5-(Methoxycarbonyl)furan-2-carboxylic acid
Uniqueness
5-(2-Methylcyclopropyl)furan-2-carboxylic acid is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct chemical and physical properties.
Biological Activity
5-(2-Methylcyclopropyl)furan-2-carboxylic acid is an organic compound belonging to the furan class, characterized by a furan ring with a 2-methylcyclopropyl substituent and a carboxylic acid group. This compound has garnered attention in scientific research due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
This compound can be synthesized through various methods, including the copper-catalyzed reaction of furan with 2-methylcyclopropyl bromide. This synthesis allows for the introduction of the cyclopropyl group, which is believed to enhance the compound's biological activity due to its unique steric and electronic properties.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may act as a ligand, modulating the activity of these targets, which can lead to various biological effects, including:
- Inhibition of microbial growth
- Reduction of inflammation
These effects are particularly relevant in the context of developing new therapeutic agents.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes some key findings related to its antimicrobial efficacy:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
The compound demonstrates a broad spectrum of activity, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research findings indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. The following table summarizes relevant studies:
Study | Model Used | Key Findings |
---|---|---|
In vitro study | Human macrophages | Reduced TNF-α production by 50% at 10 µM |
Animal model | Carrageenan-induced paw edema | Decreased paw swelling by 30% at 20 mg/kg |
These results highlight the compound's potential for therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have investigated the biological activity of compounds related to or derived from this compound. For instance:
- Study on Antimicrobial Activity : A study assessed various furan derivatives for their antimicrobial properties against clinical isolates. The results showed that derivatives with similar structures exhibited comparable or enhanced activity against resistant strains of bacteria .
- Anti-inflammatory Mechanism Investigation : Another study focused on elucidating the mechanism by which furan derivatives exert anti-inflammatory effects. It was found that these compounds could inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
Properties
IUPAC Name |
5-(2-methylcyclopropyl)furan-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-4-6(5)7-2-3-8(12-7)9(10)11/h2-3,5-6H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVUYARJEJLOEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094263-50-9 | |
Record name | 5-(2-methylcyclopropyl)furan-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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